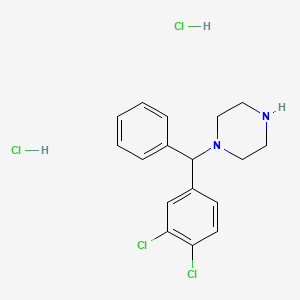
1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” is an N-substituted piperazine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” is represented by the empirical formula C17H20Cl4N2 . The molecular weight is 394.17 .Physical And Chemical Properties Analysis
“1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” is a solid compound . Its freezing point and boiling point are 335.65K and 643.73K respectively . Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .Wissenschaftliche Forschungsanwendungen
Preparation and Synthesis
1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride is a compound of interest in various fields of chemical research. One area of focus is the preparation and synthesis of related compounds. For instance, Li Ning-wei (2006) explored two synthetic methods for 1-(2,3-dichlorophenyl)piperazine, a related pharmaceutical intermediate. The research emphasized optimizing the quality and quantity of the final product, achieving a total yield of 53.3%. The study provided valuable insights into the factors influencing each reaction stage and confirmed the structure of the compound using IR and 1HNMR (Li Ning-wei, 2006). Another study by Quan (2006) also described the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions, achieving a total yield of 48.2%. The study's findings helped in understanding the influence of alkylation, acidulation, and nitro group reduction (Z. Quan, 2006).
Antitumor and Anticancer Applications
The compound and its derivatives have shown promise in antitumor and anticancer applications. A study by Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols and their dihydrochlorides, which were tested for their effect on tumor DNA methylation processes in vitro. This research highlighted the potential therapeutic applications of these compounds in cancer treatment (N. Hakobyan et al., 2020). Similarly, a study by Yurttaş et al. (2014) synthesized and investigated a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety for their anticancer activities, revealing promising antiproliferative agents against breast cancer cells (L. Yurttaş et al., 2014).
Structural and Pharmaceutical Studies
Structural studies and pharmaceutical applications are also notable areas of research. For example, the study by Song et al. (2012) described the structural properties of a compound containing a piperazin-1-ium cation, highlighting the unique conformation and hydrogen bonding patterns. This research adds to the fundamental understanding of the compound's crystal structure (Yanxi Song et al., 2012). The study on Cetirizine, a piperazine antihistamine, by Arlette (1991) shows the compound's selective H1 histamine receptor antagonistic properties and its effectiveness in treating urticaria and allergic rhinitis (J. Arlette, 1991).
Safety And Hazards
Zukünftige Richtungen
As for future directions, it’s important to note that piperazine derivatives are a significant area of research due to their wide range of biological and pharmaceutical activity . Therefore, further studies on “1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” and similar compounds could lead to new developments in various fields, including medicine and pharmacology.
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)-phenylmethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2.2ClH/c18-15-7-6-14(12-16(15)19)17(13-4-2-1-3-5-13)21-10-8-20-9-11-21;;/h1-7,12,17,20H,8-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYMCHPXJXODCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)

![2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2812816.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2812818.png)
![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)
![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)
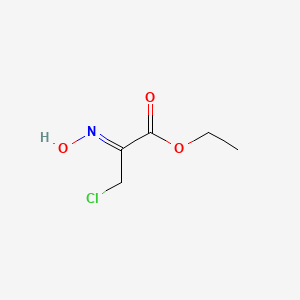
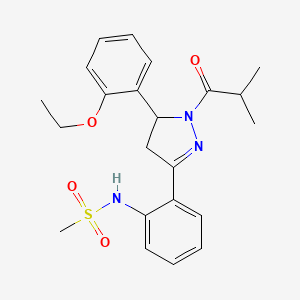

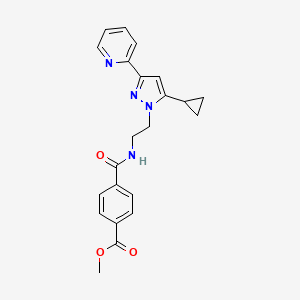
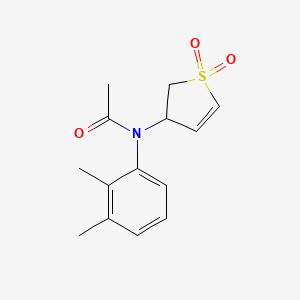

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)